3,7-Dimethyl-8-p-sulfophenylxanthine
Overview
Description
3,7-Dimethyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C₁₃H₁₂N₄O₅S and a molecular weight of 336.32 g/mol . It is known for its role as a weak water-soluble antagonist of the A2-adenosine receptor . This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-p-sulfophenylxanthine typically involves the reaction of 3,7-dimethylxanthine with p-sulfophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted xanthine derivatives .
Scientific Research Applications
3,7-Dimethyl-8-p-sulfophenylxanthine has several scientific research applications:
Biochemistry: It is used to study the A2-adenosine receptor and its role in various biochemical pathways.
Pharmacology: The compound is used to investigate the effects of A2-adenosine receptor antagonists on physiological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting adenosine receptors.
Mechanism of Action
The primary mechanism of action of 3,7-Dimethyl-8-p-sulfophenylxanthine involves its antagonistic effect on the A2-adenosine receptor. By binding to this receptor, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can affect pathways related to cardiovascular function, inflammation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
3,7-Dimethyl-8-p-sulfophenylxanthine is unique due to its specific antagonistic action on the A2-adenosine receptor and its water solubility, which makes it suitable for various research applications .
Properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHWMQWFLPDPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390926 | |
Record name | AC1MLSX9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-20-4 | |
Record name | AC1MLSX9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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